molecular formula C18H29NO B8459512 1-Phenyl-1-(piperidin-3-yl)heptan-1-ol

1-Phenyl-1-(piperidin-3-yl)heptan-1-ol

Cat. No.: B8459512
M. Wt: 275.4 g/mol
InChI Key: MSUJFFKEFGWVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1-(piperidin-3-yl)heptan-1-ol is a tertiary alcohol featuring a heptanol backbone substituted at the first carbon with a phenyl group and a piperidin-3-yl moiety. Its molecular formula is C₁₈H₂₉NO, with a molecular weight of 275.43 g/mol. The tertiary alcohol group may influence solubility and reactivity, while the piperidine ring could contribute to interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

1-phenyl-1-piperidin-3-ylheptan-1-ol

InChI

InChI=1S/C18H29NO/c1-2-3-4-8-13-18(20,16-10-6-5-7-11-16)17-12-9-14-19-15-17/h5-7,10-11,17,19-20H,2-4,8-9,12-15H2,1H3

InChI Key

MSUJFFKEFGWVLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C1CCCNC1)(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Phenyl-1-(piperidin-3-yl)heptan-1-ol with two piperidine-containing analogs from the provided evidence: niraparib tosylate monohydrate () and 1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)ethan-1-ol ().

Table 1: Structural and Physicochemical Comparison

Property This compound Niraparib Tosylate Monohydrate 1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)ethan-1-ol
Molecular Formula C₁₈H₂₉NO C₂₆H₃₀N₄O₅S C₁₂H₁₈ClN₃O
Molecular Weight 275.43 g/mol 510.61 g/mol 255.74 g/mol
Key Functional Groups Tertiary alcohol, phenyl, piperidine PARP inhibitor, indazole, tosylate Ethanol, pyrimidine, chloro-methyl
Lipophilicity High (long heptyl chain, phenyl) Moderate (polar tosylate group) Moderate (shorter ethanol chain, pyrimidine)
Potential Applications Speculative: CNS targets, enzyme modulation FDA-approved PARP inhibitor for prostate cancer Lab research (discontinued); possible kinase/nucleotide analog

Key Findings:

Structural Complexity: The target compound is less complex than niraparib, which includes an indazole carboxamide and tosylate group . Its simpler structure may offer synthetic advantages but lacks the proven therapeutic target (PARP) of niraparib.

Functional Group Impact: The tertiary alcohol in the target compound contrasts with niraparib’s secondary alcohol and the ethanol group in . Tertiary alcohols are generally less acidic, which may limit hydrogen-bonding interactions critical for target binding. The piperidine ring is common across all three compounds but varies in substitution:

  • In niraparib, it is part of a larger PARP-binding pharmacophore .
  • In the pyrimidine analog, it is linked to a heterocyclic group, suggesting nucleotide-like interactions .

Biological Relevance: Niraparib’s clinical success highlights the importance of piperidine in drug design, but the target compound’s lack of an aromatic heterocycle (e.g., indazole) or polar sulfonate group may limit similar efficacy .

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